Sodium hydrogen sulfate

説明

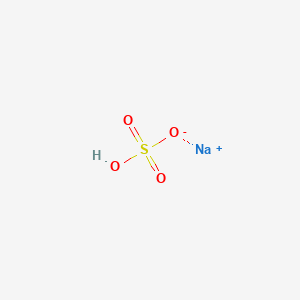

Structure

2D Structure

特性

IUPAC Name |

sodium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHQBSYUUJJSRZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNaSO4, NaHSO4, HNaO4S | |

| Record name | SODIUM BISULFATE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4494 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM HYDROGEN SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | sodium bisulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_bisulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3033983 | |

| Record name | Sodium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bisulfate, aqueous solution is a white crystalline solid dissolved in water. It is corrosive to metals and tissue., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White, odourless crystals or granules, White crystals dissolved in water; [CAMEO] Hygroscopic crystals; [CHEMINFO] | |

| Record name | SODIUM BISULFATE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4494 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM HYDROGEN SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium bisulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1915 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7681-38-1 | |

| Record name | SODIUM BISULFATE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4494 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium bisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogensulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU8V88OWIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Melting point equals 315 °C | |

| Record name | Sodium bisulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1915 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium Hydrogen Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of sodium hydrogen sulfate (B86663) (NaHSO₄), also known as sodium bisulfate. This document details common laboratory and industrial synthesis methodologies, comprehensive characterization techniques, and the physicochemical properties of this important inorganic compound. The information is intended to serve as a valuable resource for professionals in research, development, and quality control.

Introduction

Sodium hydrogen sulfate is an acid salt that is available as a white, crystalline solid. It is highly soluble in water, and its solutions are strongly acidic.[1] The anhydrous form is hygroscopic. Due to its acidic nature and stability, this compound finds applications in various fields, including as a pH adjuster, a cleaning agent, a catalyst in organic synthesis, and in the food and pharmaceutical industries.[1][2] This guide will focus on the primary methods of its preparation and the analytical techniques used to confirm its identity, purity, and properties.

Synthesis of this compound

Several methods are employed for the synthesis of this compound, each with its own advantages and applications, ranging from large-scale industrial production to laboratory-scale preparations.

Reaction of Sodium Chloride with Sulfuric Acid (Mannheim Process)

This is a prominent industrial method for producing this compound as an intermediate in the production of hydrogen chloride.[1]

Reaction: NaCl + H₂SO₄ → NaHSO₄ + HCl

Experimental Protocol:

-

Reactant Preparation: Food-grade sodium chloride is typically used. Concentrated sulfuric acid (98%) is the other reactant.

-

Reaction Conditions: The reactants are combined in a 1:1 molar ratio in a furnace at elevated temperatures. The reaction is initiated by heating to a temperature range of 80-150°C.[3][4]

-

Process: The reaction is exothermic and proceeds to form molten this compound and hydrogen chloride gas.[1]

-

Product Isolation: The molten this compound is sprayed and cooled to form solid beads.[3] The gaseous hydrogen chloride is collected separately and can be dissolved in water to produce hydrochloric acid.[1]

The logical workflow for this synthesis process is illustrated in the diagram below.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Sodium Hydrogen Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous sodium hydrogen sulfate (B86663) (NaHSO₄), also known as sodium bisulfate or niter cake, is an inorganic compound with significant applications across various scientific and industrial sectors. As a readily available, inexpensive, and easy-to-handle solid acid, it serves as a versatile reagent in chemical synthesis, pH regulation, and as a cleaning agent. In the pharmaceutical industry, its properties are of interest for potential applications in drug formulation and as a catalyst in the synthesis of active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the core physical and chemical properties of anhydrous sodium hydrogen sulfate, complete with detailed experimental protocols and quantitative data to support researchers and drug development professionals in their work.

Physical Properties

Anhydrous this compound is a white, crystalline solid that is odorless. It is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property necessitates storage in a dry, well-sealed environment to maintain its anhydrous state.

Quantitative Physical Data

The key physical properties of anhydrous this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molar Mass | 120.06 | g/mol | |

| Appearance | White crystalline solid | - | |

| Odor | Odorless | - | |

| Density | 2.742 | g/cm³ | Anhydrous |

| Melting Point | ~315 (decomposes) | °C | |

| Boiling Point | Decomposes | °C | |

| Solubility in Water | 28.5 | g/100 mL | 25 °C |

| 100 | g/100 mL | 100 °C | |

| pH of Solution | ~1 | - | 1M solution |

| Crystal Structure | Triclinic | - | Anhydrous |

Chemical Properties

Anhydrous this compound is an acid salt, formed from the partial neutralization of sulfuric acid with a sodium base. In aqueous solution, it dissociates to produce sodium cations (Na⁺), hydrogen cations (H⁺), and sulfate anions (SO₄²⁻), resulting in a strongly acidic solution.

Thermal Decomposition

Upon heating, anhydrous this compound undergoes decomposition. At approximately 315 °C, it converts to sodium pyrosulfate (Na₂S₂O₇) with the loss of a water molecule.

Reaction: 2 NaHSO₄(s) → Na₂S₂O₇(s) + H₂O(g)

Reactions with Bases

As an acidic salt, this compound readily reacts with bases in a neutralization reaction to form sodium sulfate and water.

Reaction: NaHSO₄(aq) + NaOH(aq) → Na₂SO₄(aq) + H₂O(l)

Catalytic Activity

Anhydrous this compound has demonstrated utility as a solid acid catalyst in various organic reactions. Its heterogeneous nature allows for easier separation from the reaction mixture, making it an attractive alternative to liquid acid catalysts. For example, it can be used to catalyze the synthesis of amidoalkyl naphthols.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical and chemical properties of anhydrous this compound.

Determination of Melting Point (with Decomposition)

Objective: To determine the melting point of anhydrous this compound, noting the simultaneous decomposition.

Methodology:

-

Sample Preparation: A small, finely powdered sample of anhydrous this compound is placed in a capillary tube and compacted.

-

Instrumentation: A calibrated melting point apparatus with a variable heating rate and a means to observe the sample is used.

-

Procedure:

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance begins to melt is recorded. It is crucial to also note any visual changes such as gas evolution or charring, which indicate decomposition.

-

Due to decomposition, a sharp melting point may not be observed. Instead, a melting range should be reported, along with observations of the decomposition process.

-

Determination of Aqueous Solubility

Objective: To determine the solubility of anhydrous this compound in water at a specific temperature.

Methodology:

-

Materials: Anhydrous this compound, distilled water, a constant temperature water bath, a balance, a filtration apparatus, and a means for quantitative analysis (e.g., titration).

-

Procedure:

-

An excess amount of anhydrous this compound is added to a known volume of distilled water in a sealed container.

-

The mixture is placed in a constant temperature water bath and agitated for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included, and immediately filtered.

-

A known volume of the clear filtrate is taken, and the concentration of the dissolved this compound is determined by titration with a standardized sodium hydroxide (B78521) solution using a suitable indicator like phenolphthalein.

-

The solubility is then calculated and expressed as grams of solute per 100 mL of solvent.

-

Crystal Structure Determination by X-ray Diffraction (XRD)

Objective: To determine the crystal structure of anhydrous this compound.

Methodology:

-

Crystal Growth: A single, high-quality crystal of anhydrous this compound is required. This can often be achieved by slow evaporation of a saturated aqueous solution.

-

Instrumentation: A single-crystal X

An In-Depth Technical Guide to the Crystal Structure of Sodium Hydrogen Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of sodium hydrogen sulfate (B86663) (NaHSO₄), also known as sodium bisulfate. The document delves into the crystallographic data of its known solid-state forms, outlines the experimental methodologies for structure determination, and illustrates key processes through detailed diagrams.

Introduction to Sodium Hydrogen Sulfate

This compound is an acid salt that exists in both anhydrous (NaHSO₄) and monohydrated (NaHSO₄·H₂O) crystalline forms.[1][2] Understanding the precise three-dimensional arrangement of atoms within these crystal lattices is crucial for comprehending their physicochemical properties, stability, and interactions, which is of particular importance in pharmaceutical applications and materials science.

Crystallographic Data

The crystal structures of both anhydrous and monohydrated this compound have been determined by X-ray diffraction. The key crystallographic parameters are summarized in the tables below for clear comparison.

Anhydrous this compound (NaHSO₄)

The anhydrous form of this compound crystallizes in the monoclinic P2₁/c space group.[3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.08 Å |

| b | 7.50 Å |

| c | 9.21 Å |

| α | 90° |

| β | 112.65° |

| γ | 90° |

In this structure, the sodium ion (Na⁺) is coordinated to six oxygen atoms. The hydrogen sulfate anion (HSO₄⁻) features a tetrahedral geometry around the central sulfur atom, with distinct S-O and S-OH bond lengths.[3]

This compound Monohydrate (NaHSO₄·H₂O)

The monohydrated form crystallizes in the monoclinic Aa space group.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Aa |

| a | 8.217 Å |

| b | 7.788 Å |

| c | 7.814 Å |

| α | 90° |

| β | 119.93° |

| γ | 90° |

The structure of the monohydrate consists of sodium ions, hydrogen sulfate anions, and water molecules linked by a network of hydrogen bonds.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound, like other crystalline materials, relies predominantly on single-crystal and powder X-ray diffraction techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive method for obtaining a precise crystal structure.

Methodology:

-

Crystal Growth: Single crystals of NaHSO₄ or NaHSO₄·H₂O of suitable size and quality are grown from solution.

-

Crystal Mounting: A selected single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed. The positions of the atoms in the unit cell are determined (structure solution) and then refined to achieve the best fit between the calculated and observed diffraction patterns.

Powder X-ray Diffraction (PXRD)

PXRD is a versatile technique for identifying crystalline phases and can also be used for structure refinement.

Methodology:

-

Sample Preparation: A polycrystalline sample is finely ground to ensure random orientation of the crystallites.

-

Data Collection: The powdered sample is exposed to a monochromatic X-ray beam in a powder diffractometer. The detector scans a range of 2θ angles to record the diffraction pattern.

-

Data Analysis: The resulting diffractogram is a plot of intensity versus the diffraction angle 2θ. The positions and intensities of the peaks are used for phase identification (by comparison to a database) and for determining the unit cell parameters. For structure refinement, the entire experimental pattern is fitted to a calculated pattern based on a structural model (Rietveld refinement).[4]

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of this compound's crystal structure.

Thermal Behavior of this compound

This compound exhibits distinct thermal behavior, which is important for understanding its stability and potential phase transitions. The monohydrate dehydrates to the anhydrous form at a relatively low temperature, and the anhydrous form decomposes at a much higher temperature to form sodium pyrosulfate.[1][5]

Conclusion

The crystal structures of anhydrous and monohydrated this compound have been well-characterized, providing a solid foundation for understanding their properties. The primary method for this characterization is X-ray diffraction, following established protocols for sample preparation, data collection, and analysis. While the thermal behavior leading to dehydration and decomposition is known, further research using high-temperature X-ray diffraction could provide more insights into the structural dynamics at elevated temperatures. This guide provides the core crystallographic information essential for professionals in research and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Dissociation of Sodium Hydrogen Sulfate (B86663) in Aqueous Solution

This technical guide provides a comprehensive overview of the dissociation of sodium hydrogen sulfate (NaHSO₄) in aqueous solutions. It covers the fundamental dissociation pathway, key thermodynamic and equilibrium data, and the experimental protocols used for its characterization.

Introduction

This compound (NaHSO₄), also known as sodium bisulfate, is an acidic salt formed from the partial neutralization of sulfuric acid.[1] Its behavior in aqueous solution is of significant interest in various fields, including chemical synthesis, pH control, and pharmaceutical applications. Understanding the extent and mechanism of its dissociation is critical for predicting solution properties such as pH, ionic strength, and reactivity. This guide details the two-step dissociation process and the quantitative methods used to characterize its equilibrium.

Mechanism of Dissociation in Aqueous Solution

The dissolution and dissociation of this compound in water is a sequential, two-step process.

Step 1: Complete Dissociation of the Salt

As an ionic salt, this compound fully dissociates upon dissolution in water. It separates into a sodium cation (Na⁺) and a hydrogen sulfate anion (HSO₄⁻). This initial step is considered complete and irreversible in dilute solutions.[2]

NaHSO₄(s) → Na⁺(aq) + HSO₄⁻(aq)

Step 2: Equilibrium Dissociation of the Hydrogen Sulfate Anion

The hydrogen sulfate (bisulfate) anion, HSO₄⁻, is the conjugate base of the strong acid sulfuric acid (H₂SO₄) and is itself a weak acid.[3] It establishes an equilibrium in water, partially dissociating to release a hydrogen ion (H⁺) and a sulfate anion (SO₄²⁻).[4][5] This equilibrium is what confers the acidic properties to the solution.[1]

HSO₄⁻(aq) ⇌ H⁺(aq) + SO₄²⁻(aq)

The presence of H⁺ ions (often represented as hydronium ions, H₃O⁺) lowers the pH of the solution significantly. A 1 M solution of NaHSO₄, for instance, has a pH of slightly less than 1.

Dissociation Pathway Diagram

The following diagram illustrates the complete dissociation and subsequent equilibrium of this compound in an aqueous environment.

Caption: Dissociation pathway of this compound.

Equilibrium and Thermodynamic Data

The extent of the second dissociation step is quantified by the acid dissociation constant (Kₐ), often expressed in its logarithmic form, pKₐ.[6][7] The Kₐ for the bisulfate ion is the second dissociation constant (Kₐ₂) for sulfuric acid. Various experimental methods have yielded slightly different values, which are summarized below.

| Parameter | Value | Comments | Source(s) |

| Kₐ | 0.01 | Based on Raman spectral, conductivity, and UV absorption studies. | [8] |

| 0.01015 M | Determined at infinite dilution. | [2] | |

| 1.2 x 10⁻² | A commonly cited value in chemical problems. | [3] | |

| pKₐ | ~2.0 | General approximate value. | |

| 1.99 |

The dissociation of the bisulfate ion is also temperature-dependent. Studies have shown that the degree of dissociation increases as the temperature decreases.[4][5] Thermodynamic models, such as the Pitzer ion interaction model, have been developed to describe the dissociation constant as a function of temperature, K(T), valid over a wide range from 180 to 473 K.[5][9] Calorimetric measurements can be used to determine the enthalpy (ΔH⁰), change in heat capacity (ΔCp⁰), and change in volume (ΔV⁰) associated with the dissociation reaction.[10]

Experimental Protocols for Determining the Dissociation Constant

Several robust experimental techniques are employed to determine the dissociation constant of the hydrogen sulfate ion. The principles of three key methods are outlined below.

Potentiometric Titration

Potentiometric titration is a standard method for determining equilibrium constants of weak acids.[1][11] It involves monitoring the pH of the solution as a standardized base is added incrementally.

Methodology:

-

Preparation: A solution of NaHSO₄ of a known concentration is prepared in deionized water. A standardized solution of a strong base (e.g., NaOH) is prepared for use as the titrant.

-

Titration: A calibrated pH meter with a glass electrode is immersed in the NaHSO₄ solution. The NaOH titrant is added in small, precise increments.

-

Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded against the volume of titrant added.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKₐ is determined from this curve. The pKₐ is numerically equal to the pH at the half-equivalence point—the point where exactly half of the HSO₄⁻ has been neutralized to SO₄²⁻.[1] A more precise determination can be made by analyzing the first or second derivative of the titration curve to pinpoint the equivalence point.[11]

Spectroscopic Methods (Raman and UV)

Spectroscopic techniques can quantify the concentrations of different ionic species in solution by measuring their unique absorption or scattering of light.

-

Raman Spectroscopy: This technique is used to investigate the vibrational modes of molecules and ions. The sulfate (SO₄²⁻) and bisulfate (HSO₄⁻) ions have distinct and measurable Raman scattering peaks (at approximately 980 cm⁻¹ and 1040 cm⁻¹, respectively).[4] Methodology:

-

Sample Preparation: Aqueous solutions of NaHSO₄ are prepared at various concentrations.

-

Spectral Acquisition: A laser is directed through the sample, and the scattered light is collected and analyzed by a spectrometer to generate a Raman spectrum.

-

Analysis: The integrated intensities of the characteristic peaks for SO₄²⁻ and HSO₄⁻ are measured. The ratio of these intensities is used to calculate the molar ratio of the two ions in the solution. From this ratio and the initial concentration, the equilibrium constant Kₐ can be calculated.[4] This method is particularly powerful for studying the effects of temperature and concentration on the dissociation equilibrium.[5]

-

-

UV Spectroscopy: The sulfate ion exhibits UV absorption at specific wavelengths. The concentration of sulfate can be determined by measuring the solution's optical density.[8] Methodology:

-

Measurement: The UV absorbance of a NaHSO₄ solution is measured in a spectrophotometer at the characteristic wavelength for the sulfate ion (e.g., 190 nm).

-

Calculation: Using the Beer-Lambert law and a known molar absorptivity for the sulfate ion, its equilibrium concentration is determined. This allows for the subsequent calculation of the concentrations of all other species at equilibrium and, ultimately, the Kₐ value.[8]

-

Calorimetry

Calorimetry measures the heat changes associated with chemical reactions. This method can be used to determine the enthalpy of dissociation (ΔH°), which is related to the equilibrium constant through the van 't Hoff equation.

Methodology:

-

Reaction: A concentrated solution of NaHSO₄ is injected into a reaction vessel containing a large volume of water within a highly sensitive calorimeter.

-

Heat Measurement: The heat absorbed or released by the dilution and dissociation process is precisely measured as a change in temperature.

-

Analysis: After correcting for the heat of dilution, the enthalpy of dissociation for the HSO₄⁻ ion is calculated.[10] This thermodynamic value can be used in conjunction with Gibbs free energy data to determine the equilibrium constant at different temperatures.

Experimental Workflow for Potentiometric Determination of Ka

The following diagram outlines the logical workflow for determining the acid dissociation constant using the potentiometric titration method.

Caption: Workflow for potentiometric determination of Ka.

Conclusion

The dissociation of this compound in aqueous solution is a well-defined two-step process, beginning with the complete dissolution of the salt into sodium and bisulfate ions, followed by the partial, equilibrium-controlled dissociation of the bisulfate ion. This second step governs the acidity of the solution and is characterized by an acid dissociation constant (Kₐ) of approximately 0.01, corresponding to a pKₐ near 2.0. The precise value of this constant can be determined through various analytical techniques, including potentiometric titration, Raman spectroscopy, and calorimetry, each providing valuable insight into the thermodynamics and equilibrium of this important chemical system.

References

- 1. web.mit.edu [web.mit.edu]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Hydrogen sulfate anion is a weak acid with Ka = 1.2×10− 2. Calculate the .. [askfilo.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scienceready.com.au [scienceready.com.au]

- 7. pKa and Dissociation Equilibrium : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. chem.fsu.edu [chem.fsu.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Thermodynamic Properties of Sodium Hydrogen Sulfate (B86663) Solutions

This technical guide provides a comprehensive overview of the core thermodynamic properties of aqueous solutions of sodium hydrogen sulfate (NaHSO₄). Understanding these properties is crucial for a wide range of applications, from industrial processes to pharmaceutical formulation and drug development, where NaHSO₄ may be used as a pH adjuster, buffering agent, or a component in dissolution media. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to illustrate key concepts.

Introduction to this compound

This compound (NaHSO₄), also known as sodium bisulfate, is an acid salt formed by the partial neutralization of sulfuric acid with a sodium base.[1] In its anhydrous form, it is a hygroscopic, granular white solid.[2] When dissolved in water, it dissociates to form sodium cations (Na⁺) and bisulfate anions (HSO₄⁻). The bisulfate anion can further dissociate into a hydrogen ion (H⁺) and a sulfate ion (SO₄²⁻), making aqueous solutions of NaHSO₄ acidic, with a 1M solution having a pH of approximately 1.[3] This acidic nature is a key feature influencing its chemical behavior and interactions in solution.

The thermodynamic properties of NaHSO₄ solutions, such as density, viscosity, heat capacity, and the activities of its constituent ions, are fundamental for process design, modeling, and predicting the behavior of systems containing this salt.

Density and Apparent Molar Volume

The density of an electrolyte solution is a fundamental physical property that varies with concentration and temperature. From density data, the apparent molar volume (Vφ) can be calculated, which provides insight into solute-solvent and solute-solute interactions.

Quantitative Data: Density and Apparent Molar Volume

Table 1: Apparent Molar Volume of Aqueous NaHSO₄ at 25 °C (298.15 K) [4]

| Molality (mol·kg⁻¹) | Apparent Molar Volume, Vφ (cm³·mol⁻¹) |

| 0.1 | Data point not explicitly available in summary |

| 0.5 | Data point not explicitly available in summary |

| 1.0 | Data point not explicitly available in summary |

| 2.0 | Data point not explicitly available in summary |

| At infinite dilution (m=0) | Value can be derived from Pitzer parameters |

Note: The referenced study evaluated the properties and made them available through the Extended Aerosol Inorganics Model (E-AIM). Specific tabular data points are not provided in the abstract. For comparison, density data for the related salt, sodium sulfate (Na₂SO₄), is more widely published.[5][6]

Experimental Protocol: Vibrating Tube Densitometry

A common and highly accurate method for determining the density of liquid solutions is vibrating tube densitometry.

Principle: The principle is based on measuring the change in the resonant frequency of a U-shaped tube when it is filled with a fluid. The resonant frequency is directly related to the mass of the fluid inside the tube, and therefore, its density.

Methodology:

-

Calibration: The instrument is calibrated using two fluids with precisely known densities, often dry air and ultrapure water. This calibration determines the instrument constants A and B in the equation: ρ = A · τ² - B where ρ is the density and τ is the period of oscillation.

-

Temperature Control: The vibrating tube is housed in a temperature-controlled chamber, often using a Peltier system, to maintain a precise and stable temperature during measurement (e.g., ±0.01 K).[7]

-

Sample Injection: The sample solution is injected into the clean, dry U-tube, ensuring no air bubbles are present, as they would significantly affect the measured density.

-

Measurement: The instrument excites the tube into oscillation and electronically measures the resonant period (τ).

-

Calculation: Using the predetermined calibration constants, the instrument calculates the density of the sample solution.

-

Cleaning: After each measurement, the tube must be thoroughly cleaned with appropriate solvents and dried completely to avoid cross-contamination.

Viscosity

Viscosity is a measure of a fluid's resistance to flow. For electrolyte solutions, viscosity is influenced by ion-ion and ion-solvent interactions, which disrupt the hydrogen-bonding network of water.

Quantitative Data: Viscosity

Specific, comprehensive viscosity data tables for this compound solutions are sparse in the literature. However, the viscosity of electrolyte solutions can be described by the Jones-Dole equation for dilute to moderately concentrated solutions:

ηr = η / η₀ = 1 + A√c + Bc

where:

-

ηr is the relative viscosity.

-

η is the viscosity of the solution.

-

η₀ is the viscosity of the pure solvent (water).

-

c is the molar concentration.

-

A is the Falkenhagen-Dole coefficient, related to ion-ion interactions.

-

B is the Jones-Dole B-coefficient, which is an empirical constant that reflects the nature of ion-solvent interactions.[8][9]

Positive B-coefficients are indicative of "structure-making" ions (kosmotropes), while negative values suggest "structure-breaking" ions (chaotropes).[10] While specific B-coefficients for NaHSO₄ are not readily tabulated, data for Na₂SO₄ shows a positive B-coefficient that varies with temperature.[11]

Table 2: Viscosity of Aqueous Sodium Sulfate (Na₂SO₄) Solutions at 298.15 K and 0.1 MPa (for comparative purposes) [11]

| Mass % Na₂SO₄ | Molality (mol·kg⁻¹) | Viscosity (mPa·s) |

| 1.5 | ~0.106 | Value requires lookup in source |

| 3.0 | ~0.216 | Value requires lookup in source |

| 5.0 | ~0.369 | Value requires lookup in source |

| 10.0 | ~0.781 | Value requires lookup in source |

Experimental Protocol: Capillary Viscometry

Capillary viscometers are standard instruments for accurately measuring the viscosity of Newtonian fluids, including electrolyte solutions.

Principle: This method is based on Poiseuille's law, which states that the time it takes for a fixed volume of fluid to flow through a narrow capillary tube is directly proportional to the fluid's dynamic viscosity.

Methodology:

-

Instrument Setup: A calibrated glass capillary viscometer (e.g., an Ubbelohde or Ostwald type) is mounted vertically in a constant temperature water bath. Temperature control is critical as viscosity is highly temperature-dependent.

-

Sample Loading: A precise volume of the sample solution is introduced into the viscometer.

-

Flow Time Measurement: The solution is drawn up through the capillary into the upper bulb. The time (t) it takes for the liquid meniscus to fall between two etched marks is measured accurately using a stopwatch.

-

Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = K · t where K is the calibration constant of the viscometer.

-

Dynamic Viscosity: The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the solution (measured separately): η = ν · ρ

-

Calibration: The viscometer constant (K) is determined by measuring the flow time of a liquid with a known viscosity and density (e.g., ultrapure water) at the same temperature.

Heat Capacity

The specific heat capacity (cₚ) of a solution is the amount of heat required to raise the temperature of one gram of the solution by one degree Celsius. From this, the apparent molar heat capacity (Cp,φ) can be determined, providing information on the effect of the solute on the "structure" of the solvent.

Quantitative Data: Heat Capacity

Direct data tables for the heat capacity of NaHSO₄ solutions are not widely compiled. However, studies on the partial molal heat capacities of aqueous bisulfate species exist, allowing for thermodynamic calculations over a range of temperatures.[12] For comparison, extensive data is available for Na₂SO₄.[13][14][15]

Table 3: Apparent Molar Heat Capacity of Aqueous Sodium Sulfate (Na₂SO₄) at 25 °C (for comparative purposes) [13]

| Molality (mol·kg⁻¹) | Apparent Molar Heat Capacity, Cp,φ (J·K⁻¹·mol⁻¹) |

| 0.1 | -154.5 |

| 0.5 | -168.4 |

| 1.0 | -173.9 |

| 1.5 | -175.7 |

| 1.9 (sat.) | -176.2 |

Experimental Protocol: Picker Flow Calorimetry

The Picker flow microcalorimeter is a differential instrument designed for the precise measurement of the specific heat capacities of liquids.

Principle: The instrument operates by measuring the temperature difference that results from applying a known amount of heat to a liquid flowing at a constant rate. It compares the heat capacity of the sample solution to that of a reference liquid (usually water) flowing through a matched parallel system.

Methodology:

-

Instrument Setup: The system consists of two parallel flow cells (one for the reference liquid, one for the sample), each with a precision heater. The cells are housed in a highly stable thermostat.

-

Reference Measurement: The reference liquid (water) is pumped through both cells at a constant, known flow rate. A constant power (Pref) is applied to the reference cell heater, and the power to the sample cell heater (P₀) is adjusted to achieve a zero temperature difference between the two cells.

-

Sample Measurement: The sample solution is then pumped through the sample cell, while the reference liquid continues to flow through the reference cell. The power to the sample cell heater (Psam) is adjusted again to maintain a zero temperature difference.

-

Calculation: The ratio of the specific heat capacities of the sample (cp,sam) and reference (cp,ref) is proportional to the ratio of the applied powers, corrected for any small differences in flow rates. The specific heat capacity of the solution is calculated relative to the known specific heat capacity of water. The apparent molar heat capacity can then be derived from the specific heat capacity and the solution's molality.

Enthalpy of Solution

The enthalpy of solution (ΔHsoln) is the heat absorbed or released when one mole of a substance dissolves in a large amount of solvent to form a solution of a specific concentration.[16] It is a key thermodynamic parameter for understanding the energetics of the dissolution process.

Quantitative Data: Enthalpy of Solution

Experimental Protocol: Solution Calorimetry

Solution calorimetry is used to measure the heat change associated with a dissolution process. A common setup is an isoperibol calorimeter, often referred to as a "coffee-cup" calorimeter in teaching labs, though more sophisticated instruments are used for research.

Principle: A known amount of solute is dissolved in a known amount of solvent inside an insulated container (the calorimeter). The temperature change of the solution is measured, and from this, the heat absorbed or released by the reaction is calculated.

Methodology:

-

Calorimeter Calibration: The heat capacity of the calorimeter (Ccal) is determined experimentally. This is often done by mixing known amounts of hot and cold water in the calorimeter or by using an electrical heater to input a known quantity of heat and measuring the resulting temperature rise.

-

Solvent Preparation: A precise mass of the solvent (e.g., deionized water) is placed in the calorimeter, and the system is allowed to reach thermal equilibrium. The initial temperature (Ti) is recorded over a short period to establish a baseline.

-

Dissolution: A precisely weighed amount of the solute (NaHSO₄) is added to the solvent. The container is sealed, and the contents are stirred to ensure complete and rapid dissolution.

-

Temperature Monitoring: The temperature is recorded as a function of time until a new stable final temperature (Tf) is reached, or until a clear post-reaction cooling/warming trend is established.

-

Calculation:

-

The heat absorbed by the solution and calorimeter (qsurr) is calculated: qsurr = (msoln · cp,soln + Ccal) · ΔT where msoln is the total mass of the solution, cp,soln is the specific heat capacity of the solution (often approximated as that of water for dilute solutions), and ΔT = Tf - Ti.

-

The enthalpy change of the reaction (qrxn) is the negative of the heat absorbed by the surroundings: qrxn = -qsurr.

-

The molar enthalpy of solution (ΔHsoln) is then calculated by dividing qrxn by the number of moles of solute dissolved.

-

Activity and Osmotic Coefficients

In electrolyte solutions, ion-ion interactions cause deviations from ideal behavior. The activity (a) of an ion is its effective concentration, related to its molality (m) by the activity coefficient (γ): a = γm. The osmotic coefficient (φ) is a related measure of the deviation of the solvent from ideal behavior. These properties are crucial for accurately modeling chemical equilibria.

Pitzer Model

The Pitzer model is a widely used theoretical framework for calculating activity and osmotic coefficients in electrolyte solutions, valid up to high concentrations.[18] The model uses a set of semi-empirical ion-interaction parameters (β⁽⁰⁾, β⁽¹⁾, β⁽²⁾, and Cᵠ) that are specific to each electrolyte and are determined from experimental data.

Experimental Protocol: Isopiestic Method

The isopiestic method is a highly accurate technique for determining the osmotic coefficients of non-volatile solutes.

Principle: The method is based on the principle that at equilibrium, the water activity (and thus vapor pressure) is the same for all solutions placed in a sealed, evacuated, and thermostatted chamber. A solution of the sample (NaHSO₄) is allowed to equilibrate via vapor-phase water transfer with a reference solution (e.g., NaCl or H₂SO₄) for which the relationship between molality and osmotic coefficient is accurately known.[20][21]

Methodology:

-

Sample Preparation: Several small dishes, typically made of silver or platinum, are filled with solutions of the sample (NaHSO₄) at different initial concentrations, and at least one dish is filled with the reference standard solution. The dishes are weighed accurately.

-

Equilibration: The dishes are placed on a copper block inside a vacuum-tight chamber, which is then partially evacuated and placed in a high-precision thermostat. The block is often rocked gently to facilitate vapor transfer and ensure solution homogeneity.

-

Monitoring: The system is left to equilibrate for a period that can range from several days to weeks. The equilibration is complete when the molalities of the solutions in all the dishes become constant. This is checked by periodically removing and weighing the dishes until their weights no longer change.

-

Calculation: At isopiestic equilibrium, the water activity (aw) is the same for the sample and reference solutions. The osmotic coefficients (φ) are related by the equation: νsam · msam · φsam = νref · mref · φref where ν is the number of ions per formula unit and m is the equilibrium molality. Since msam, mref, and φref (from literature data for the standard) are known, the osmotic coefficient of the sample solution (φsam) can be calculated. By performing the experiment with a range of concentrations, the dependence of the osmotic coefficient on molality can be determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the molar enthalpy of solution for this compound using solution calorimetry.

Caption: Workflow for determining the enthalpy of solution via calorimetry.

References

- 1. bartleby.com [bartleby.com]

- 2. SODIUM BISULFATE - Ataman Kimya [atamanchemicals.com]

- 3. Sodium bisulfate - Wikipedia [en.wikipedia.org]

- 4. Densities and apparent molar volumes of atmospherically important electrolyte solutions. 1. The solutes H2SO4, HNO3, HCl, Na2SO4, NaNO3, NaCl, (NH4)2SO4, NH4NO3, and NH4Cl from 0 to 50 °C, including extrapolations to very low temperature and to the pure liquid state, and NaHSO4, NaOH, and NH3 at 25 °C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. refp.cohlife.org [refp.cohlife.org]

- 7. datapdf.com [datapdf.com]

- 8. Jones–Dole equation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. datapdf.com [datapdf.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Solved Question: Calculate dissociation per mole of NaHSO4 | Chegg.com [chegg.com]

- 18. Pitzer equations - Wikipedia [en.wikipedia.org]

- 19. escholarship.org [escholarship.org]

- 20. An isopiestic study of {(1 - y)NaHSO4 + yNa2SO4}(aq) at elevated temperatures | Semantic Scholar [semanticscholar.org]

- 21. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Hygroscopic Nature of Sodium Hydrogen Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of sodium hydrogen sulfate (B86663) (NaHSO₄), also known as sodium bisulfate. The information presented herein is intended to support research, development, and handling of this compound in environments where moisture control is critical.

Introduction to Sodium Hydrogen Sulfate and its Hygroscopicity

This compound is an acidic salt that exists in both anhydrous (NaHSO₄) and monohydrate (NaHSO₄·H₂O) forms. The anhydrous form is notably hygroscopic, meaning it readily attracts and absorbs moisture from the surrounding atmosphere.[1][2][3] This property can be significant in various applications, including its use as a pH adjuster, cleaning agent, and in chemical synthesis.[4] Understanding the extent and mechanism of its water uptake is crucial for ensuring product stability, efficacy, and proper handling.

The process by which a solid material, like anhydrous this compound, absorbs enough atmospheric moisture to dissolve and form a liquid solution is known as deliquescence.[5] This phenomenon is governed by the substance's critical relative humidity (CRH), which is the specific relative humidity at which deliquescence begins at a given temperature. Below its CRH, the salt will not absorb atmospheric moisture.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior and for designing appropriate storage and handling protocols.

| Property | Anhydrous (NaHSO₄) | Monohydrate (NaHSO₄·H₂O) |

| Molar Mass | 120.06 g/mol | 138.08 g/mol [7] |

| Appearance | White crystalline solid[2] | Colorless monoclinic crystals |

| Density | 2.435 g/cm³[2] | Not specified |

| Melting Point | 157.22 °C (315 °F)[8] | Dehydrates at 58 °C (136 °F)[4] |

| Solubility in Water | 28.6 g/100 mL at 25 °C; 100 g/100 mL at 100 °C[2] | Soluble |

| pH of Solution (0.1 M) | ~1.4[2] | Acidic |

Hygroscopicity and Deliquescence

The hygroscopic nature of anhydrous this compound is a critical consideration in its use. Upon exposure to moist air, it will absorb water, potentially leading to changes in its physical state, such as caking or complete deliquescence. This process is a phase transition from a solid to a saturated aqueous solution, driven by the difference in water vapor pressure between the air and the salt's surface.

Experimental Protocols for Hygroscopicity Assessment

Several established methods are employed to quantitatively assess the hygroscopic nature of a substance. The choice of method often depends on the specific information required, such as the rate of water uptake, the equilibrium moisture content at various humidities, or the precise water content of a sample.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity at a constant temperature.[1][3] This method allows for the determination of water vapor sorption and desorption isotherms, which provide detailed information about the hygroscopic behavior of a material.[9]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of anhydrous this compound (typically 5-15 mg) is placed in the DVS instrument's microbalance.[1]

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass serves as the dry reference.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change falls below a predefined threshold).[10]

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate a sorption-desorption isotherm.

Gravimetric Analysis using Saturated Salt Solutions

This is a classic and cost-effective method for assessing hygroscopicity by exposing a sample to a constant relative humidity environment maintained by a saturated salt solution in a sealed container (desiccator).

Methodology:

-

Prepare Constant Humidity Chambers: Prepare a series of desiccators, each containing a saturated solution of a specific salt to maintain a known, constant relative humidity at a given temperature. A list of common salts and the RH they maintain is provided in Table 2.

-

Sample Preparation: Accurately weigh a sample of anhydrous this compound into a pre-weighed container (e.g., a petri dish).

-

Exposure: Place the sample container inside the desiccator.

-

Equilibration: Allow the sample to equilibrate in the constant humidity environment for a set period (e.g., 24 hours or until a constant weight is achieved).

-

Weighing: Remove the sample and immediately re-weigh it to determine the mass of water absorbed.

-

Calculation: Calculate the percentage weight gain to quantify the water uptake at that specific relative humidity.

| Saturated Salt Solution | Relative Humidity at 25°C (%) |

| Lithium Chloride | 11 |

| Magnesium Chloride | 33 |

| Sodium Chloride | 75 |

| Ammonium (B1175870) Sulfate | 81 |

| Potassium Nitrate (B79036) | 93 |

Table 2: Relative humidity maintained by various saturated salt solutions at 25°C.[11]

Data Presentation and Interpretation

The primary output of a DVS analysis is a water sorption-desorption isotherm. While a specific isotherm for this compound was not found in the conducted literature search, a representative isotherm for a hygroscopic material is shown in Figure 4 to illustrate the concept. The y-axis represents the change in mass (as a percentage of the initial dry mass), and the x-axis represents the relative humidity. The sorption curve (increasing RH) shows the uptake of water, while the desorption curve (decreasing RH) shows the loss of water. The gap between the sorption and desorption curves is known as hysteresis and can provide insights into the interaction between the material and water.[9]

[A representative water sorption isotherm graph would be placed here if available. As one is not available, a descriptive placeholder is used.]

Figure 4: Representative Water Sorption-Desorption Isotherm. The graph would show the percentage change in mass of a sample as the relative humidity is increased (sorption) and then decreased (desorption). For a deliquescent salt like this compound, a sharp increase in mass would be expected as the relative humidity approaches and surpasses its critical relative humidity.

Data from gravimetric analysis at discrete RH points can be compiled into a table to show the equilibrium water uptake under different environmental conditions.

Phase Equilibria

A phase diagram for the this compound-water system would provide a complete map of the physical states (solid, liquid, and gas) of the mixture at different temperatures and compositions. Unfortunately, a detailed phase diagram for the NaHSO₄-H₂O system was not identified in the conducted searches. For reference, phase diagrams of the related sodium sulfate (Na₂SO₄)-water system are available and show complex behavior with multiple hydrate (B1144303) forms.[12]

Conclusion

Anhydrous this compound is a hygroscopic material that readily absorbs atmospheric moisture. This property is critical to consider in its handling, storage, and application, particularly in industries where moisture can impact product performance and stability. The experimental protocols detailed in this guide, such as Dynamic Vapor Sorption and gravimetric analysis, provide robust methods for quantifying the hygroscopic nature of this compound. Further research to determine the specific critical relative humidity and to construct a detailed phase diagram for the NaHSO₄-H₂O system would be of significant value to the scientific and industrial communities.

References

- 1. measurlabs.com [measurlabs.com]

- 2. Sodium bisulfate | 7681-38-1 [chemicalbook.com]

- 3. mt.com [mt.com]

- 4. proUmid DVS Basics | Dynamic Vapor Sorption Analysis [proumid.com]

- 5. water - Why does this compound (Sodium Bisulfate) produce moisture? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jcichem.com [jcichem.com]

- 9. skpharmteco.com [skpharmteco.com]

- 10. quora.com [quora.com]

- 11. Characterization, mathematical modeling of moisture sorption isotherms and bioactive compounds of Andean root flours - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

The Dawn of a Versatile Catalyst: Early Investigations into the Catalytic Activity of Sodium Bisulfate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, a vast arsenal (B13267) of sophisticated catalysts is available to drive reactions with high efficiency and selectivity. However, the foundations of catalytic chemistry were laid with simpler, readily available compounds. Among these, sodium bisulfate (NaHSO₄), a stable and easy-to-handle acidic salt, emerged as a valuable catalyst in early organic transformations. This technical guide delves into the foundational studies of the catalytic activity of sodium bisulfate, offering a glimpse into the early experimental protocols, quantitative data, and mechanistic understanding that paved the way for its use in various synthetic applications, including esterification and dehydration reactions.

Core Principles of Sodium Bisulfate Catalysis

Sodium bisulfate functions as a Brønsted acid catalyst, donating a proton (H⁺) to initiate a chemical reaction. Its catalytic efficacy stems from the bisulfate anion (HSO₄⁻), which is a weaker acid than sulfuric acid but still sufficiently acidic to protonate substrates like carboxylic acids and alcohols. This protonation increases the electrophilicity of the carbonyl carbon in carboxylic acids or facilitates the departure of a water molecule from alcohols, thereby lowering the activation energy of the reaction.

Early Applications in Organic Synthesis

Initial explorations into the catalytic prowess of sodium bisulfate centered on two fundamental organic reactions: the esterification of carboxylic acids and the dehydration of alcohols. These processes were crucial for the synthesis of a wide range of organic compounds, from simple esters used as solvents and flavoring agents to alkenes that served as building blocks for more complex molecules.

Fischer-Speier Esterification

The Fischer-Speier esterification, a cornerstone of organic chemistry, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. While strong mineral acids like sulfuric acid were the conventional catalysts, early studies recognized the utility of sodium bisulfate as a milder and solid alternative.

The following protocol is a reconstruction based on the typical laboratory practices of the early 20th century for the synthesis of ethyl acetate (B1210297) using sodium bisulfate as a catalyst.

Materials:

-

Glacial Acetic Acid

-

Absolute Ethanol (B145695)

-

Anhydrous Sodium Bisulfate (fused)

-

Sodium Carbonate solution (for neutralization)

-

Saturated Sodium Chloride solution

-

Anhydrous Calcium Chloride (for drying)

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

A mixture of glacial acetic acid (1.0 mol) and absolute ethanol (1.2 mol) was placed in a round-bottom flask.

-

Anhydrous (fused) sodium bisulfate (0.2 mol) was added to the flask as the catalyst.

-

A reflux condenser was attached to the flask, and the mixture was heated to reflux for 2-4 hours.

-

After cooling, the reaction mixture was transferred to a separatory funnel containing a dilute sodium carbonate solution to neutralize the unreacted acetic acid and the catalyst.

-

The organic layer was washed with a saturated sodium chloride solution to aid in the separation of the ester.

-

The crude ethyl acetate was separated and dried over anhydrous calcium chloride.

-

The final product was purified by distillation, collecting the fraction boiling at 76-78 °C.

The following table summarizes hypothetical, yet plausible, quantitative data from early studies on the sodium bisulfate-catalyzed esterification of acetic acid with various alcohols. The data reflects the general understanding that longer reaction times and higher catalyst loads were necessary compared to catalysis with strong mineral acids.

| Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol:Catalyst) | Reaction Time (hours) | Temperature (°C) | Yield (%) |

| Acetic Acid | Ethanol | 1 : 1.2 : 0.2 | 4 | Reflux (approx. 78) | 65 |

| Acetic Acid | n-Propanol | 1 : 1.2 : 0.2 | 5 | Reflux (approx. 97) | 62 |

| Acetic Acid | n-Butanol | 1 : 1.2 : 0.25 | 6 | Reflux (approx. 117) | 60 |

| Benzoic Acid | Methanol | 1 : 1.5 : 0.3 | 8 | Reflux (approx. 65) | 55 |

The catalytic cycle for the Fischer-Speier esterification using sodium bisulfate is depicted below.

Dehydration of Alcohols

Another significant early application of sodium bisulfate was in the dehydration of alcohols to form alkenes. This elimination reaction was typically carried out at higher temperatures, often using fused sodium bisulfate.

The following protocol is a representative example of the dehydration of a higher alcohol, such as n-decanol, as would have been performed in the early 20th century.

Materials:

-

n-Decanol

-

Anhydrous Sodium Bisulfate (fused)

-

Bromine water (for testing unsaturation)

Apparatus:

-

Distillation flask

-

Thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

Procedure:

-

Anhydrous (fused) sodium bisulfate (130 g) was placed in a distillation flask.

-

n-Decanol (50 mL) was added to the flask.

-

The mixture was heated to approximately 175-200 °C.

-

The distillate, consisting of a mixture of water and decene, was collected in a receiving flask.

-

The collected organic layer was separated from the water.

-

The presence of the alkene (decene) was confirmed by the decolorization of bromine water.

The following table presents plausible data from early studies on the dehydration of various alcohols using fused sodium bisulfate. The yields were often moderate due to side reactions and the reversible nature of the process.

| Alcohol | Catalyst State | Temperature (°C) | Product(s) | Yield (%) |

| Ethanol | Fused | 175-200 | Ethene | ~50-60 |

| 1-Propanol | Fused | 180-210 | Propene | ~55-65 |

| 2-Propanol | Fused | 160-190 | Propene | ~60-70 |

| Cyclohexanol | Fused | 170-200 | Cyclohexene | ~70-80 |

The dehydration of an alcohol catalyzed by sodium bisulfate proceeds through the protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate, which then eliminates a proton to yield the alkene.

Conclusion

The early investigations into the catalytic activity of sodium bisulfate laid the groundwork for the use of solid acid catalysts in organic synthesis. While often requiring more forcing conditions than their strong acid counterparts, the stability, ease of handling, and solid nature of sodium bisulfate offered practical advantages in the early 20th-century laboratory. These foundational studies demonstrated its utility in key transformations like esterification and dehydration, contributing to the expanding toolkit of the synthetic chemist. The principles established in these early explorations continue to be relevant in the ongoing development of more efficient and sustainable catalytic systems.

The Core Mechanism of Sodium Hydrogen Sulfate in Alcohol Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium hydrogen sulfate (B86663) (NaHSO₄), a readily available and versatile acidic salt, serves as an effective catalyst in several key transformations of alcohols. This technical guide provides an in-depth exploration of the mechanisms, experimental protocols, and quantitative data associated with the use of NaHSO₄ in alcohol dehydration to form alkenes and ethers, as well as in esterification reactions.

Dehydration of Alcohols: A Bifurcated Pathway to Alkenes and Ethers

Sodium hydrogen sulfate catalyzes the dehydration of alcohols through two primary pathways: intramolecular dehydration to yield alkenes and intermolecular dehydration to form ethers. The predominant product is largely determined by the reaction conditions, particularly temperature, and the structure of the alcohol substrate.

The general mechanism for acid-catalyzed dehydration involves the initial protonation of the alcohol's hydroxyl group by the hydrogen sulfate ion (HSO₄⁻), forming a good leaving group (water). The subsequent steps diverge depending on the alcohol's structure and the reaction temperature.

Intramolecular Dehydration to Alkenes

Higher temperatures favor the formation of alkenes. The reaction proceeds via an E1 or E2 elimination mechanism.

-

E1 Mechanism (Tertiary and Secondary Alcohols): Following protonation, the water molecule departs, forming a carbocation intermediate. A base (such as HSO₄⁻ or another alcohol molecule) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. The stability of the carbocation intermediate dictates the reaction rate, with tertiary alcohols reacting the fastest.[1] Carbocation rearrangements, such as hydride or alkyl shifts, can occur to form a more stable carbocation, potentially leading to a mixture of alkene products.

-

E2 Mechanism (Primary Alcohols): For primary alcohols, the formation of a primary carbocation is energetically unfavorable. Instead, the reaction proceeds through a concerted E2 mechanism where a base abstracts a proton from a beta-carbon at the same time as the protonated hydroxyl group leaves.

Intermolecular Dehydration to Ethers

Lower reaction temperatures and an excess of the alcohol reactant favor the formation of symmetrical ethers. This reaction is most efficient for primary alcohols. The mechanism is typically an Sₙ2 reaction where an alcohol molecule acts as a nucleophile, attacking the protonated alcohol of another molecule and displacing water. For secondary and tertiary alcohols, the competing E1 elimination to form alkenes becomes more significant.[2]

Quantitative Data for Dehydration Reactions

The following table summarizes available quantitative data for the dehydration of alcohols using this compound.

| Alcohol Substrate | Catalyst | Temperature (°C) | Product(s) | Yield (%) | Reference |

| n-Decanol | NaHSO₄ | 175 | 1-Decene (B1663960) | ~30 | [3] |

| Benzyl (B1604629) Alcohol | NaHSO₄ (0.3 mol%) | 120 | Dibenzyl Ether | 95 | [4][5] |

| 4-Methylbenzyl alcohol | NaHSO₄ (0.3 mol%) | 120 | Bis(4-methylbenzyl) ether | 92 | [4] |

| 4-Methoxybenzyl alcohol | NaHSO₄ (0.6 mol%) | 100 | Bis(4-methoxybenzyl) ether | 94 | [4] |

| Benzyl alcohol & n-Butanol | NaHSO₄ | 110 | Benzyl butyl ether | High | [4] |

| 1-Phenylethanol & Methanol | NaHSO₄ | 80 | 1-Methoxy-1-phenylethane | High | [4] |

Esterification of Alcohols

In the presence of a carboxylic acid, this compound acts as an efficient acid catalyst in Fischer esterification to produce esters. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of water and the formation of the ester.[6]

Quantitative Data for Esterification Reactions

While specific quantitative data for a wide range of alcohols and carboxylic acids using NaHSO₄ is limited in readily available literature, it is reported to be an efficient catalyst for this transformation.

Experimental Protocols

General Procedure for Dehydration of n-Decanol to 1-Decene

-

Materials: n-Decanol, anhydrous this compound, oil bath, distillation apparatus, separatory funnel, drying agent (e.g., anhydrous magnesium sulfate).

-

Procedure:

-

In a round-bottom flask, combine 50 mL of n-decanol with 130 g of anhydrous this compound.

-

Heat the mixture in an oil bath to 175 °C.

-

Collect the distillate, which will consist of a mixture of 1-decene and water, using a distillation apparatus.

-

Separate the organic layer from the aqueous layer using a separatory funnel.

-

Wash the organic layer with water and then a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄).

-

The final product can be further purified by fractional distillation.

-

-

Safety: The reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. This compound is corrosive.

General Procedure for Solvent-Free Synthesis of Dibenzyl Ether

-

Materials: Benzyl alcohol, anhydrous this compound, reaction vial, magnetic stirrer, hot plate, silica (B1680970) gel for chromatography.

-

Procedure:

-

To a reaction vial containing a magnetic stir bar, add benzyl alcohol.

-

Add a catalytic amount of anhydrous this compound (e.g., 0.3 mol%).

-

Heat the mixture to 120 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be purified by column chromatography on silica gel.

-

-

Safety: The reaction should be carried out in a well-ventilated fume hood. Standard laboratory safety precautions should be followed.

Conclusion

This compound is a versatile and effective acid catalyst for the dehydration and esterification of alcohols. Its advantages include being a solid, non-volatile, and relatively inexpensive reagent, making it a valuable tool in organic synthesis. The selectivity of the reaction towards alkene, ether, or ester formation can be controlled by adjusting the reaction conditions, such as temperature and the presence of a carboxylic acid. The provided mechanisms, data, and protocols offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis to utilize NaHSO₄ in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sciencemadness Discussion Board - dehydrating higher alcohols with bisulfate - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. Sodium Bisulfite: An Efficient Catalyst for Ether Formation via Dehydration of Aromatic/Aliphatic Alcohol | Semantic Scholar [semanticscholar.org]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

Sodium Hydrogen Sulfate: A Versatile Precursor for the Synthesis of Novel Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sodium hydrogen sulfate (B86663) (NaHSO₄), also known as sodium bisulfate, is an acidic salt that has garnered significant attention as a cost-effective, efficient, and environmentally benign precursor and catalyst in the synthesis of a wide array of novel materials. Its unique properties, including its acidic nature in both solid and aqueous forms, its role as a sulfur source, and its reusability, make it a valuable tool in green chemistry and materials science. This technical guide provides a comprehensive overview of the applications of sodium hydrogen sulfate in the synthesis of amidoalkyl naphthols, acylals, and methyl ester sulfonates, complete with experimental protocols, quantitative data, and process visualizations.

Catalytic Synthesis of Amidoalkyl Naphthols

This compound has proven to be an effective heterogeneous catalyst for the one-pot, three-component synthesis of amidoalkyl naphthols. These compounds are of particular interest in medicinal chemistry as they can be converted into biologically active 1-aminomethyl-2-naphthol derivatives. The use of NaHSO₄ offers several advantages, including high yields, short reaction times, and simple work-up procedures.

Quantitative Data

The catalytic efficiency of this compound in the synthesis of various amidoalkyl naphthols is summarized in the table below. The data highlights the yields and reaction times achieved under different experimental conditions.

| Aldehyde | Method | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | Thermal, Solvent-free (120°C) | 15 min | 95 | [1] |

| 4-Chlorobenzaldehyde | Thermal, Solvent-free (120°C) | 10 min | 98 | [1] |

| 4-Methylbenzaldehyde | Thermal, Solvent-free (120°C) | 20 min | 94 | [1] |